Lipophilicity Advantage: 3-Chloro vs 1-Chloro and Parent Isoquinoline-5-carboxylate Esters
Methyl 3-chloroisoquinoline-5-carboxylate exhibits an XLogP3 of 2.9 [1], which is higher than that of its 1-chloro regioisomer (LogP = 2.67 ) and significantly higher than the non-halogenated parent methyl isoquinoline-5-carboxylate (LogP = 2.02 [2]). This 0.23 log unit increase over the 1-chloro isomer and 0.88 log unit increase over the unsubstituted parent translates to a greater preference for hydrophobic environments, enhancing membrane permeability and protein-binding potential in downstream drug candidates.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Methyl 1-chloroisoquinoline-5-carboxylate: LogP = 2.67; Methyl isoquinoline-5-carboxylate: LogP = 2.02 |
| Quantified Difference | +0.23 (vs 1-Cl); +0.88 (vs parent H) |
| Conditions | Computational prediction by XLogP3 (PubChem) and LogP (Chemsrc, Molbase) |
Why This Matters
Higher lipophilicity directly influences a compound's ability to cross lipid bilayers and engage hydrophobic binding pockets, making the 3-chloro derivative a more suitable starting point for central-nervous-system or intracellular target programs where passive permeability is critical.
- [1] PubChem. Methyl 3-chloroisoquinoline-5-carboxylate. XLogP3-AA = 2.9. CID 89524828. 2026. View Source
- [2] Molbase. Methyl isoquinoline-5-carboxylate. LogP = 2.0214. CAS 16675-59-5. 2026. View Source
